molecular formula C13H15NO3 B12287327 2-Cyano-3-(4-isopropoxyphenyl)propionic Acid

2-Cyano-3-(4-isopropoxyphenyl)propionic Acid

Cat. No.: B12287327
M. Wt: 233.26 g/mol
InChI Key: WIYCVOLJHYTLKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-(4-isopropoxyphenyl)propionic Acid is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.27 g/mol . . This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(4-isopropoxyphenyl)propionic Acid typically involves the reaction of 4-isopropoxybenzaldehyde with malononitrile in the presence of a base, followed by acid hydrolysis . The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Reactors: Large-scale reactors with precise temperature and pressure control

    Purification: Crystallization or chromatography to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(4-isopropoxyphenyl)propionic Acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids

    Reduction: Reduction of the nitrile group to form amines

    Substitution: Electrophilic aromatic substitution reactions on the benzene ring

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst

    Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst

Major Products Formed

    Oxidation: Corresponding carboxylic acids

    Reduction: Primary amines

    Substitution: Halogenated derivatives of the original compound

Scientific Research Applications

2-Cyano-3-(4-isopropoxyphenyl)propionic Acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Cyano-3-(4-isopropoxyphenyl)propionic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes . The nitrile group and the aromatic ring play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(4-methoxyphenyl)propionic Acid
  • 2-Cyano-3-(4-ethoxyphenyl)propionic Acid
  • 2-Cyano-3-(4-propoxyphenyl)propionic Acid

Uniqueness

2-Cyano-3-(4-isopropoxyphenyl)propionic Acid is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to its analogs .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

2-cyano-3-(4-propan-2-yloxyphenyl)propanoic acid

InChI

InChI=1S/C13H15NO3/c1-9(2)17-12-5-3-10(4-6-12)7-11(8-14)13(15)16/h3-6,9,11H,7H2,1-2H3,(H,15,16)

InChI Key

WIYCVOLJHYTLKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC(C#N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.